molecular formula C12H19ClN2O2 B2741984 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide CAS No. 2411252-74-7

2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide

Cat. No. B2741984
CAS RN: 2411252-74-7
M. Wt: 258.75
InChI Key: SWGZAOLTZVAEAC-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the oxazoline family of compounds and has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and biotechnology. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide involves the inhibition of enzyme activity. It works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This can lead to a wide range of biochemical and physiological effects, depending on the specific enzyme that is being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide can vary depending on the specific enzyme that is being inhibited. Some of the effects that have been observed include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune system function. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of various enzymes and can be used at very low concentrations, making it a valuable tool in drug discovery research. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, and care must be taken when handling and using it in lab experiments.

Future Directions

There are many potential future directions for research involving 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. It has also been found to have potential applications in the field of biotechnology, where it can be used to develop new enzymes and other biomolecules. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Conclusion
In conclusion, 2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide is a valuable tool in scientific research due to its unique properties. It has a wide range of applications in various fields of research and has been found to be a potent inhibitor of various enzymes. While there are limitations to its use, the potential applications of this compound make it an important area of research for the future.

Synthesis Methods

2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pentan-3-yl-1,2-oxazol-5-ylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide has been used extensively in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes, including proteases and kinases. This makes it a valuable tool in drug discovery research, where it can be used to identify potential drug targets and develop new drugs.

properties

IUPAC Name

2-chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-4-9(5-2)11-6-10(17-15-11)7-14-12(16)8(3)13/h6,8-9H,4-5,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZAOLTZVAEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC(=C1)CNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide

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